2,3-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Beschreibung
2,3-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide core substituted with difluoro groups and an indole moiety, making it a molecule of interest in various fields of scientific research.
Eigenschaften
Molekularformel |
C17H14F2N2O |
|---|---|
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
2,3-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C17H14F2N2O/c18-14-6-3-5-13(16(14)19)17(22)20-9-8-11-10-21-15-7-2-1-4-12(11)15/h1-7,10,21H,8-9H2,(H,20,22) |
InChI-Schlüssel |
OSRSBLBUDILFHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(C(=CC=C3)F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2,3-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzoyl chloride and 2-(1H-indol-3-yl)ethylamine.
Analyse Chemischer Reaktionen
2,3-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,3-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to bind to multiple receptors with high affinity, influencing various biological pathways . The difluoro groups may enhance the compound’s stability and binding properties, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
2,3-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide can be compared with other indole derivatives to highlight its uniqueness:
N-[2-(1H-Indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide: This compound features a trifluoromethyl group instead of difluoro groups, which may result in different biological activities and properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, differing significantly in structure and function.
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: An indole derivative with antiviral activity, showcasing the diverse applications of indole-based compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
